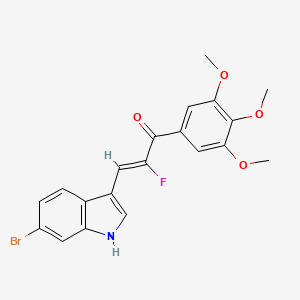
Tubulin inhibitor 22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin inhibitor 22 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 22 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in these synthetic routes include 4-acetamidophenacyl bromide, thiourea, and various aldehydes . The reaction conditions often involve refluxing in ethanol and using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin inhibitor 22 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Tubulin inhibitor 22 has a wide range of scientific research applications, including:
Wirkmechanismus
Tubulin inhibitor 22 exerts its effects by binding to the colchicine binding site on tubulin, thereby preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The molecular targets involved include the α and β subunits of tubulin, and the pathways affected include those related to cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tubulin inhibitor 22 include:
Colchicine: Binds to the same site on tubulin and prevents microtubule polymerization.
Taxanes (e.g., paclitaxel): Promote tubulin stabilization but bind to a different site on microtubules.
Vinca alkaloids (e.g., vinblastine): Promote microtubule depolymerization by binding to tubulin.
Uniqueness
This compound is unique in its specific binding to the colchicine site on tubulin, which allows it to effectively disrupt microtubule dynamics and induce apoptosis in cancer cells . Its distinct chemical structure and binding properties make it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C20H17BrFNO4 |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
(Z)-3-(6-bromo-1H-indol-3-yl)-2-fluoro-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17BrFNO4/c1-25-17-7-11(8-18(26-2)20(17)27-3)19(24)15(22)6-12-10-23-16-9-13(21)4-5-14(12)16/h4-10,23H,1-3H3/b15-6- |
InChI-Schlüssel |
MGNDDHVWHPNTDF-UUASQNMZSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CNC3=C2C=CC(=C3)Br)/F |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CNC3=C2C=CC(=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



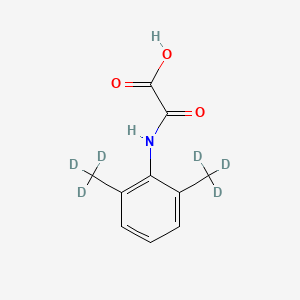
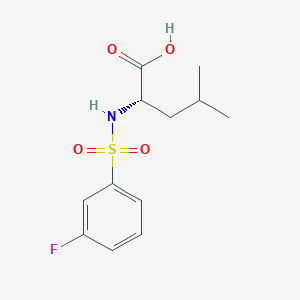
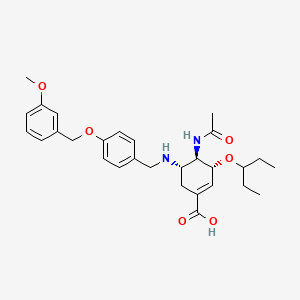
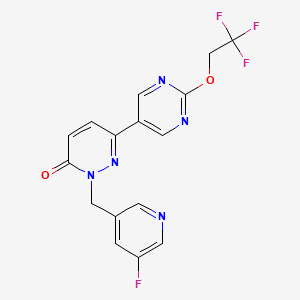
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
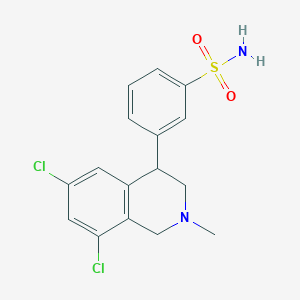
![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
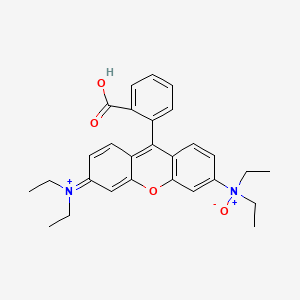

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)
